Species Cross-Reactivity: Human, Mouse, and Rat Potency
BAY-1797 is distinguished by its balanced, high potency across human, mouse, and rat P2X4 orthologs. In contrast, BX430, another well-characterized P2X4 antagonist, is reported to have no functional activity on mouse or rat P2X4 receptors. This cross-reactivity enables direct translation from in vitro human target validation to widely used rodent pain models [1].
| Evidence Dimension | Antagonist potency (IC50) |
|---|---|
| Target Compound Data | hP2X4 = 108 nM; mP2X4 = 112 nM; rP2X4 = 233 nM |
| Comparator Or Baseline | BX430: hP2X4 = 540 nM; mP2X4 = Inactive; rP2X4 = Inactive |
| Quantified Difference | BAY-1797 is 5-fold more potent on hP2X4 and uniquely active on rodent receptors. |
| Conditions | Calcium influx assay in HEK293 cells expressing respective orthologs. |
Why This Matters
Researchers studying P2X4 in standard rodent models of pain or inflammation require an antagonist active at mouse/rat receptors; BAY-1797 is suitable, while BX430 is not.
- [1] Shen C, et al. Structural insights into the allosteric inhibition of P2X4 receptors. Nat Commun. 2023;14:6437. View Source
